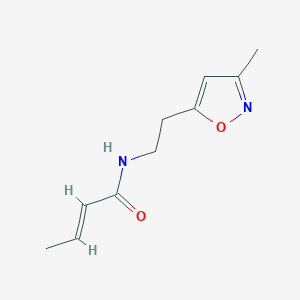
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide, commonly known as MIPEP or MIBE, is a small molecule inhibitor that targets the mitochondrial peptidase, a protease involved in the processing of mitochondrial proteins. MIPEP has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
作用機序
MIPEP targets the mitochondrial peptidase, a protease involved in the processing of mitochondrial proteins. By inhibiting the mitochondrial peptidase, MIPEP disrupts mitochondrial protein processing, leading to mitochondrial dysfunction and ultimately cell death in cancer cells. In neurodegenerative disorders, MIPEP protects against mitochondrial dysfunction and oxidative stress by reducing the accumulation of damaged proteins in the mitochondria. In metabolic disorders, MIPEP improves glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress in the liver.
Biochemical and Physiological Effects:
MIPEP has been shown to have various biochemical and physiological effects. In cancer cells, MIPEP induces apoptosis by disrupting mitochondrial protein processing and causing mitochondrial dysfunction. In neurodegenerative disorders, MIPEP protects against mitochondrial dysfunction and oxidative stress by reducing the accumulation of damaged proteins in the mitochondria. In metabolic disorders, MIPEP improves glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress in the liver.
実験室実験の利点と制限
MIPEP has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and modify. MIPEP has also been extensively studied for its potential therapeutic applications in various diseases. However, MIPEP also has limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. MIPEP also has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for MIPEP research. In cancer research, MIPEP could be further studied for its potential as a cancer therapeutic in combination with other cancer treatments. In neurodegenerative disorder research, MIPEP could be further studied for its potential as a neuroprotective agent in various neurodegenerative disorders. In metabolic disorder research, MIPEP could be further studied for its potential as a therapeutic agent in various metabolic disorders. Additionally, the development of MIPEP analogs with improved solubility and specificity could enhance its potential as a therapeutic agent.
合成法
MIPEP is synthesized through a multistep process involving the reaction of 3-methylisoxazole-5-carboxylic acid with ethylamine to form the corresponding amide. The amide is then subjected to a Horner-Wadsworth-Emmons reaction with but-2-enal to produce the final product, MIPEP.
科学的研究の応用
MIPEP has been extensively studied for its potential therapeutic applications. In cancer research, MIPEP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MIPEP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disorder research, MIPEP has been shown to protect against mitochondrial dysfunction and oxidative stress in models of Parkinson's disease and Alzheimer's disease. MIPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In metabolic disorder research, MIPEP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. MIPEP has also been shown to reduce inflammation and oxidative stress in models of nonalcoholic fatty liver disease.
特性
IUPAC Name |
(E)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-10(13)11-6-5-9-7-8(2)12-14-9/h3-4,7H,5-6H2,1-2H3,(H,11,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBHZAEBICYRU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

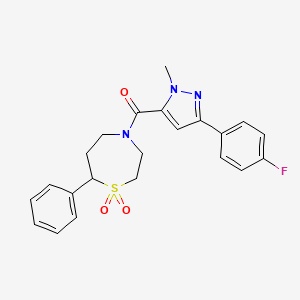
![3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455273.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2455275.png)

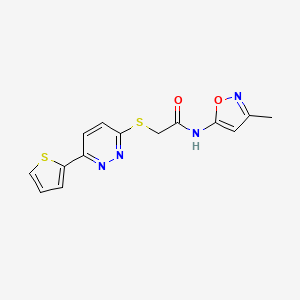
![N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2455280.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2455284.png)
![2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2455285.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2455287.png)
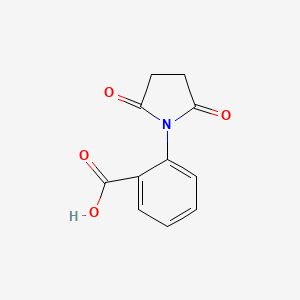
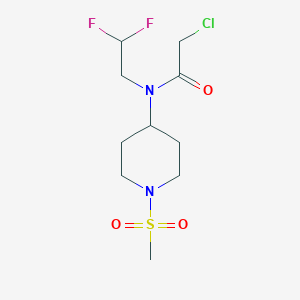
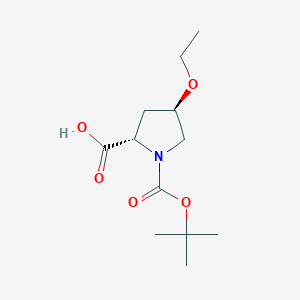
![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)